Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate
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Overview
Description
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is a complex organic compound with the molecular formula C14H24N2O2 and a molecular weight of 252.36 g/mol This compound is characterized by its unique tricyclic structure, which includes a diazatricyclo undecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The tert-butyl ester group is then introduced through esterification reactions. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler molecules with reduced functional groups .
Scientific Research Applications
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate: A similar compound with a different position of the carboxylate group.
Other diazatricyclo compounds: Compounds with similar tricyclic structures but different functional groups or substituents.
Uniqueness
Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate is unique due to its specific tricyclic structure and the position of the tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-9-4-5-12(15-6-9)11(10)8-16/h9-12,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONLAKDVNUXGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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